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molecular formula C8H12S B1580987 2,5-Diethylthiophene CAS No. 5069-23-8

2,5-Diethylthiophene

Cat. No. B1580987
M. Wt: 140.25 g/mol
InChI Key: JQTZGXZYJIJECP-UHFFFAOYSA-N
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Patent
US05120861

Procedure details

Titanium tetrachloride (8.0 cm3, 70 mmol) was added slowly under nitrogen to a stirred solution of 2,5-diethylthiophene (6.0 g, 43 mmol) in dichloromethane (25 ml) at 0° C. After 10 min, 1,1-dichloromethyl methyl ether (5.0 g, 43 mmol) was added dropwise causing a vigorous reaction and the evolution of hydrogen chloride. The dark mixture was stirred at 0° C. for 30 min followed by 1 h at 20° C. and then poured onto ice water (100 ml). The organic phase was separated, the aqueous solution was extracted with dichloromethane (3×20ml) and the combined organic extracts were wahsed with 10% aqueous sodium hydroxide (2×50 ml) and dried. Removal of the solvent gave a brown oil which was distilled at reduced pressure to yield 2,5-diethyl-3-thiophenecarboxaldehyde (4.1 g, 57%) as a colourless oil which darkened rapidly, b.p. 72° C. at 0.3 mmHg (Found M+ 168.0620. C9H12SO requires M, 168.0609) which showed νmax (film) 1195m, 1387m, 1457m, 1676s, 2875m, 2933m and 2970s cm-1 ; δH (CCl4) 1.28 (3H, t, J 8 Hz) 1.32 (3H, t, J 8 Hz), 2.75 (2H, q, J 8 Hz), 3.13 (2H, q, J 8 Hz), 6.93 (1H, s), 9.85 (1H, s); m/z 168 (M+), 153 (M+ -CH3), 139 (M+ -C2H5).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
8 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:4][C:5]([CH2:8][CH3:9])=[CH:6][CH:7]=1)[CH3:2].[CH3:10][O:11]C(Cl)Cl.Cl>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[CH2:1]([C:3]1[S:4][C:5]([CH2:8][CH3:9])=[CH:6][C:7]=1[CH:10]=[O:11])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
C(C)C=1SC(=CC1)CC
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
8 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The dark mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a vigorous reaction
WAIT
Type
WAIT
Details
followed by 1 h at 20° C.
Duration
1 h
ADDITION
Type
ADDITION
Details
poured onto ice water (100 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with dichloromethane (3×20ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave a brown oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled at reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)C=1SC(=CC1C=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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